

# (R)-(-)-Metalaxyl-D6: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-(-)-Metalaxyl-D6

Cat. No.: B15139974

[Get Quote](#)

**(R)-(-)-Metalaxyl-D6** is a deuterated analog of the R-enantiomer of metalaxyl, a widely used phenylamide fungicide. In the realm of scientific research, its primary and critical application is as an internal standard for the precise quantification of metalaxyl and its enantiomers in complex matrices. This technical guide provides an in-depth overview of its use, complete with experimental protocols and data for researchers, scientists, and drug development professionals.

## Core Application: An Internal Standard in Quantitative Analysis

Due to its structural similarity and identical chromatographic behavior to the non-deuterated (R)-(-)-metalaxyl (also known as mefenoxam), **(R)-(-)-Metalaxyl-D6** is the ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1]</sup> Its slightly higher mass, due to the six deuterium atoms, allows it to be distinguished from the native analyte by the mass spectrometer, while co-eluting chromatographically. This co-elution is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision in quantitative studies.

The use of a stable isotope-labeled internal standard like **(R)-(-)-Metalaxyl-D6** is particularly important in residue analysis of food products, environmental samples (soil and water), and biological tissues, where matrix effects can significantly impact the analytical results.

## Physicochemical Properties and Data

A summary of the key physicochemical properties of **(R)-(-)-Metalaxyl-D6** is presented below.

Property	Value
Formal Name	methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate
CAS Number	1398112-32-7
Molecular Formula	C <sub>15</sub> H <sub>15</sub> D <sub>6</sub> NO <sub>4</sub>
Formula Weight	285.4 g/mol
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>6</sub> )
Formulation	Typically a solution in acetonitrile

## Experimental Protocols

The following sections detail a typical workflow for the analysis of metalaxyl in a vegetable matrix using **(R)-(-)-Metalaxyl-D6** as an internal standard. The most common sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

### Sample Preparation: QuEChERS Protocol

- Homogenization: Weigh 10-15 g of a representative sample of the vegetable matrix into a blender and homogenize until a uniform consistency is achieved.
- Extraction:
  - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Spike the sample with a known concentration of **(R)-(-)-Metalaxyl-D6** internal standard solution (e.g., 100 µL of a 1 µg/mL solution). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing a cleanup sorbent (e.g., 900 mg MgSO<sub>4</sub>, 150 mg primary secondary amine - PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix.
  - Vortex for 30 seconds.
  - Centrifuge at ≥3000 x g for 5 minutes.
- Final Extract Preparation:
  - Take an aliquot of the cleaned supernatant (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following are typical starting parameters for an LC-MS/MS method for the analysis of metalaxyl. These parameters should be optimized for the specific instrument being used.

Parameter	Recommended Conditions
LC Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 $^{\circ}$ C
Ionization Mode	Electrospray Ionization (ESI), Positive

## Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	10
8.0	95
10.0	95
10.1	10
12.0	10

## Mass Spectrometry Parameters (MRM Transitions):

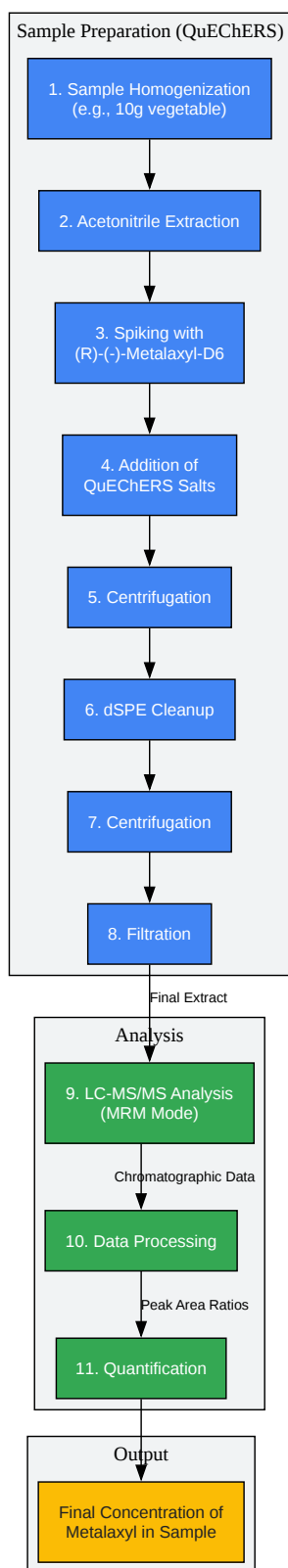
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ( $[M+H]^+$ ) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Metalaxyl / (R)-(-)-Metalaxyl	280.1	220.1	192.1
(R)-(-)-Metalaxyl-D6	286.1	226.1	198.1

Note: The MRM transitions for the deuterated standard are shifted by +6 m/z units due to the six deuterium atoms. These are predicted transitions and should be confirmed and optimized on the specific mass spectrometer being used.

## Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantification of metalaxyl using **(R)-(-)-Metalaxyl-D6** as an internal standard.



[Click to download full resolution via product page](#)

*Experimental workflow for metalaxyl quantification.*

## Conclusion

**(R)-(-)-Metalaxyl-D6** serves as an indispensable tool for researchers requiring accurate and reliable quantification of metalaxyl and its enantiomers. Its use as an internal standard, particularly in conjunction with robust sample preparation techniques like QuEChERS and sensitive analytical platforms like LC-MS/MS, enables the generation of high-quality data essential for food safety, environmental monitoring, and pharmacokinetic studies. The detailed protocols and data provided in this guide offer a solid foundation for the development and validation of analytical methods incorporating this valuable stable isotope-labeled standard.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [(R)-(-)-Metalaxyl-D6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139974#what-is-r-metalaxyl-d6-used-for-in-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)